Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate
Description
This compound features a pyrrole core substituted at the C2 position with an ethyl carboxylate group, at C1 with a tosyl (p-toluenesulfonyl) protecting group, and at C4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the tosyl group enhances stability during synthesis . The ethyl carboxylate improves solubility in organic solvents, making it a versatile intermediate in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C20H26BNO6S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C20H26BNO6S/c1-7-26-18(23)17-12-15(21-27-19(3,4)20(5,6)28-21)13-22(17)29(24,25)16-10-8-14(2)9-11-16/h8-13H,7H2,1-6H3 |
InChI Key |
IDQOHBPSJDHRNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent multi-step approach:
Step 1: Pyrrole Ring Construction
The pyrrole ring is synthesized via condensation reactions involving appropriate precursors such as 1,4-dicarbonyl compounds and amines or through cyclization methods tailored to introduce substitution at desired positions.Step 2: Introduction of the Tosyl Group
The tosyl group is introduced by sulfonylation of the pyrrole nitrogen using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., triethylamine or pyridine). This step protects the nitrogen and modulates the electronic properties of the pyrrole ring.Step 3: Installation of the Boronate Ester
The boronate ester moiety is introduced via borylation reactions, commonly employing transition-metal-catalyzed processes such as palladium-catalyzed Miyaura borylation. This involves the reaction of a halogenated pyrrole intermediate (e.g., 4-bromopyrrole derivative) with bis(pinacolato)diboron under optimized conditions.Step 4: Esterification
The ethyl ester group at the 2-position is typically introduced either during the pyrrole ring formation or via esterification of the corresponding carboxylic acid intermediate using standard esterification protocols (e.g., treatment with ethanol and acid catalyst).
Detailed Reaction Conditions and Optimization
Research literature and experimental data indicate the following optimized conditions for key steps:
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrrole ring formation | Condensation of 1,4-dicarbonyl compound with amine under reflux in ethanol or suitable solvent | 70-85 | Reaction time varies; purification by recrystallization or chromatography |
| 2 | Sulfonylation | p-Toluenesulfonyl chloride, base (triethylamine), dichloromethane solvent, 0°C to room temperature | 80-95 | Tosylation proceeds cleanly; base scavenges HCl byproduct |
| 3 | Borylation | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, potassium acetate base, 1,4-dioxane solvent, 80-90°C, 4-6 h | 75-90 | Miyaura borylation is highly efficient; inert atmosphere recommended |
| 4 | Esterification | Ethanol, acid catalyst (e.g., sulfuric acid), reflux or room temperature depending on substrate | 85-95 | Esterification can be done pre- or post-borylation depending on synthetic route |
These conditions are derived from multiple experimental protocols and optimized for yield and purity.
Representative Synthetic Route Example
A typical synthetic sequence reported in the literature is as follows:
Synthesis of 1-tosylpyrrole-2-carboxylic acid ethyl ester:
Starting from pyrrole, sulfonylation with tosyl chloride yields 1-tosylpyrrole. Subsequent carboxylation and esterification afford the ethyl ester at the 2-position.Halogenation at the 4-position:
Selective bromination at the 4-position of the pyrrole ring using N-bromosuccinimide (NBS) provides the 4-bromo intermediate.Miyaura Borylation:
The 4-bromo intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.Purification:
The final product is purified by flash column chromatography, yielding Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate as a white solid with high purity.
Analytical Data Supporting Preparation
The identity and purity of the compound are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Characteristic chemical shifts for the tosyl group aromatic protons (~7.0–7.8 ppm), pyrrole protons, and the methyl groups of the boronate ester (~1.2 ppm) are observed. Coupling constants and integration confirm substitution patterns.High-Resolution Mass Spectrometry (HRMS):
Molecular ion peaks consistent with the molecular formula $$ C{20}H{26}BNO_5S $$ (approximate molecular weight 419.3 g/mol) confirm the molecular composition.Infrared (IR) Spectroscopy:
Absorption bands corresponding to sulfonyl (S=O) stretching (~1150 and 1350 cm$$^{-1}$$) and ester carbonyl (~1730 cm$$^{-1}$$) are present.Chromatographic Purity:
Flash chromatography and HPLC analyses confirm purity >95% in optimized preparations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions:
Substitution Reactions: The tosyl group can be substituted with other functional groups under nucleophilic conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Tosyl chloride, pyridine, and nucleophiles.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
Substitution: Various substituted pyrroles.
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrroles.
Coupling: Biaryl compounds.
Scientific Research Applications
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group facilitates coupling reactions, while the tosyl-protected pyrrole ring can undergo substitution and other transformations. These reactions are mediated by molecular interactions with catalysts and reagents, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Structural Analogs with Varying Heterocycles and Substituents
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: N/A)
- Key Differences : Replaces the pyrrole ring with a pyrrolopyridine scaffold, introducing an additional nitrogen atom. The methyl carboxylate at C5 and tosyl group at N1 mirror the substitution pattern of the target compound.
- Reactivity : The electron-deficient pyrrolopyridine core may enhance boronate reactivity in cross-coupling reactions compared to pyrrole, though steric hindrance from the fused ring system could reduce coupling efficiency .
- Applications : Used in synthesizing kinase inhibitors due to the pyrrolopyridine scaffold’s prevalence in bioactive molecules .
Ethyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS: 1201657-32-0)
- Key Differences: Features a pyrazole ring instead of pyrrole, with a boronate at C4 and an ethyl propanoate ester. Lacks the tosyl group.
- The absence of a tosyl group simplifies further functionalization .
- Applications : Serves as a building block for agrochemicals and metal-organic frameworks .
Ethyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate (CAS: 1423702-59-3)
- Key Differences : Replaces the pyrrole with a tetrahydro-2H-pyran ring linked to a boronate-substituted phenyl group.
- The ethyl carboxylate enhances solubility similar to the target compound .
- Applications: Explored in polymer chemistry for boronate-containing monomers .
Comparative Data Table
| Compound Name | Heterocycle | Boronate Position | Key Substituents | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate | Pyrrole | C4 | Tosyl, ethyl carboxylate | ~435.3 (calc.) | Drug intermediates, Suzuki coupling |
| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | Pyrrolopyridine | C3 | Tosyl, methyl carboxylate | 456.32 | Kinase inhibitors |
| Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate | Pyrazole | C4 | Ethyl propanoate | 308.18 | Agrochemicals, MOFs |
| Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxylate | Tetrahydro-2H-pyran | Phenyl (C4) | Ethyl carboxylate | 360.25 | Polymer chemistry |
Reactivity and Stability Insights
- Suzuki Coupling Efficiency : The target compound’s pyrrole ring offers moderate electron density, balancing reactivity and stability. Pyrazole analogs (e.g., CAS 1201657-32-0) may exhibit slower coupling due to electron donation, while pyrrolopyridine derivatives (e.g., ) could accelerate reactions in electron-deficient systems .
- Solubility : Ethyl carboxylate groups (target compound, CAS 1423702-59-3) enhance solubility in THF and DMF compared to methyl esters () .
- Steric Effects: The tosyl group in the target compound may introduce steric hindrance, requiring optimized conditions for cross-coupling compared to non-tosylated analogs .
Biological Activity
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₉BNO₄S
- Molecular Weight : 307.19 g/mol
The presence of the dioxaborolane moiety is notable for its role in enhancing the compound's reactivity and potential interactions with biological targets.
This compound exhibits biological activity primarily through:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting various protein kinases involved in cancer pathways. The dioxaborolane group may facilitate binding to kinase domains.
- Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
- Modulation of Enzyme Activity : It may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism or biosynthesis.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of estrogen receptor signaling |
| A549 (Lung Cancer) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 8 | Cell cycle arrest at G1 phase |
These findings suggest that the compound has potential as an anticancer agent by targeting critical pathways in tumor growth and survival.
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Case Study on Anticancer Efficacy : A study demonstrated that a structurally similar dioxaborolane derivative significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 20 mg/kg.
- Neuroprotective Effects : Another investigation indicated that compounds with similar structures exhibited neuroprotective effects in models of neurodegeneration, suggesting a broader therapeutic application beyond oncology.
Safety Profile and Toxicology
Preliminary toxicological assessments indicate that while this compound has promising biological activities, it also presents some safety concerns:
- Skin Irritation : Classified as a skin irritant (H315).
- Eye Irritation : Causes serious eye irritation (H319).
These findings underscore the need for comprehensive toxicological studies to establish safety margins for potential clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
